2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate is an organic compound with the molecular formula C30H22O6 and a molecular weight of 478.49 g/mol . This compound is characterized by the presence of benzoyl groups attached to both the ethyl and benzoate moieties, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate typically involves the esterification of 3-benzoylbenzoic acid with 2-hydroxyethyl 4-benzoylbenzoate . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
2-((4-Benzoylbenzoyl)oxy)ethyl 3-benzoylbenzoate can be compared with similar compounds such as:
2-((4-Benzoylbenzoyl)oxy)ethyl benzoate: This compound lacks the additional benzoyl group on the benzoate moiety, making it less complex.
Ethyl 3-benzoylbenzoate: This compound does not have the 4-benzoylbenzoyl group, resulting in different chemical properties and reactivity.
2-Hydroxyethyl 3-benzoylbenzoate: This compound has a hydroxyl group instead of the benzoyl group, leading to different reactivity and applications.
This compound stands out due to its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H22O6 |
---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
2-(4-benzoylbenzoyl)oxyethyl 3-benzoylbenzoate |
InChI |
InChI=1S/C30H22O6/c31-27(21-8-3-1-4-9-21)23-14-16-24(17-15-23)29(33)35-18-19-36-30(34)26-13-7-12-25(20-26)28(32)22-10-5-2-6-11-22/h1-17,20H,18-19H2 |
InChI-Schlüssel |
ZMTSDFCHKHBEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.